molecular formula C13H14N2O3 B2720666 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide CAS No. 851988-80-2

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide

Cat. No.: B2720666
CAS No.: 851988-80-2
M. Wt: 246.266
InChI Key: RDJOPJFYIFHCRV-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is a heterocyclic compound that features an oxazole ring fused with a benzene ring, along with an allyl group and a propanamide moiety

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-8-14-12(16)7-9-15-10-5-3-4-6-11(10)18-13(15)17/h2-6H,1,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOPJFYIFHCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the allyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.

Scientific Research Applications

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The allyl group may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Uniqueness: 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is unique due to its specific combination of an oxazole ring, an allyl group, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antioxidant properties, cytotoxic effects, and structure-activity relationships (SAR) based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H14N4O3
Molecular Weight314.31 g/mol
IUPAC Name3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide
CAS NumberNot specified in sources

Antioxidant Activity

A significant aspect of the biological activity of this compound is its antioxidant potential. In vitro studies have demonstrated that derivatives of benzoxazole structures exhibit strong antioxidant properties. For instance, a related study on C-3 tethered 2-oxo-benzo[1,4]oxazines showed promising results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with IC50 values ranging from 4.74 to 92.20 μg/mL . This suggests that similar compounds may also possess significant antioxidant capabilities.

Cytotoxicity Studies

The cytotoxic effects of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide were evaluated through MTT assays on various cell lines. Preliminary findings indicate that certain analogs demonstrate low toxicity towards non-cancerous fibroblast cell lines at concentrations up to 250 μg/mL . This is critical for assessing the safety profile of the compound for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups enhances the antioxidant activity of benzoxazole derivatives. The introduction of specific substituents at the benzoxazole ring can significantly influence both the potency and selectivity of these compounds .

Case Studies

Several case studies have highlighted the relevance of benzoxazole derivatives in drug development:

  • Antioxidant Properties : A study synthesized various C-3 tethered benzoxazine analogs and evaluated their antioxidant activities using both DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. The most active compounds showed IC50 values significantly lower than ascorbic acid, a standard reference antioxidant .
  • Cytotoxicity : In another investigation, compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide were tested against several cancer cell lines, revealing selective cytotoxicity that warrants further exploration for cancer treatment applications .

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